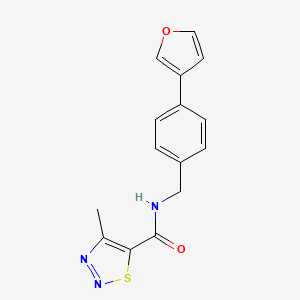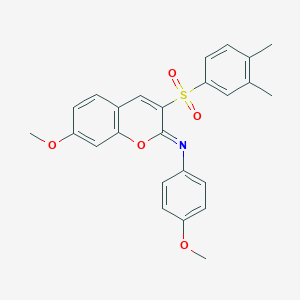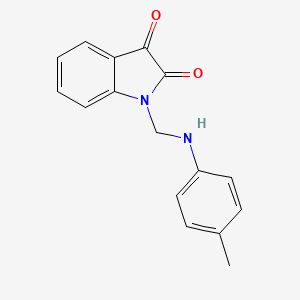
N-(2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)phenyl)-N'-ethylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Synthesis Analysis
The synthesis of TFMP derivatives involves the combination of unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . Several preparation methods of 2-(trifluoromethyl)nicotinic acid have been reported in previous literature .Molecular Structure Analysis
The molecular structure of TFMP derivatives is thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of TFMP derivatives include cyclocondensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of TFMP derivatives are influenced by the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Scientific Research Applications
Pharmaceutical Development
The trifluoromethyl group in the compound is a common feature in many pharmaceuticals, enhancing their metabolic stability and bioavailability . This compound could be a precursor in synthesizing drugs that require increased lipophilicity for better cell membrane penetration. Its structural similarity to known drugs suggests potential use in developing treatments for various diseases.
Agrochemical Research
Compounds with the trifluoromethyl group have been used in agrochemicals to improve the activity and selectivity of herbicides and pesticides . The subject compound could be investigated for its efficacy in protecting crops against pests and diseases, contributing to higher agricultural productivity.
Catalysis
The presence of a pyridinyl group makes it a candidate for use as a ligand in catalytic processes . It could be involved in the synthesis of complex molecules, potentially improving the efficiency and selectivity of chemical reactions in pharmaceutical or industrial chemistry.
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]-3-ethylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClF3N3OS/c1-2-20-14(23)22-11-5-3-4-6-12(11)24-13-10(16)7-9(8-21-13)15(17,18)19/h3-8H,2H2,1H3,(H2,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWGDWYIKRRIEKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC1=CC=CC=C1SC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClF3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)phenyl)-N'-ethylurea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5-Chloro-1,2,3-thiadiazol-4-yl)methoxy]benzenecarbaldehyde](/img/structure/B2970134.png)
![N-(4-methoxyphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2970138.png)
![N-[1-(3-methyl-1-benzofuran-2-yl)ethylidene]hydroxylamine](/img/structure/B2970139.png)
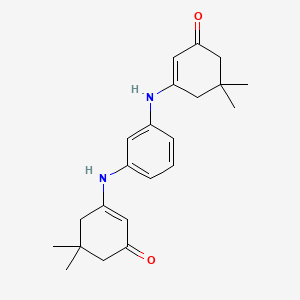

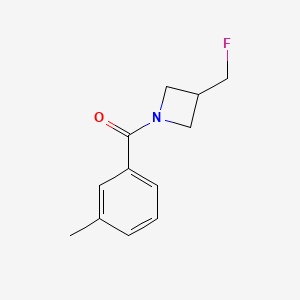
![N-[2-[4-[(1-Methylimidazol-2-yl)methoxy]phenyl]ethyl]prop-2-enamide](/img/structure/B2970146.png)


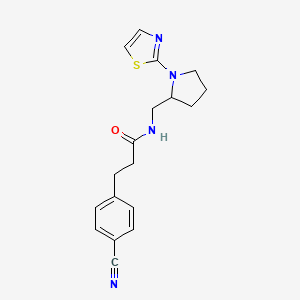
![1-[(2,6-Dichlorophenyl)sulfonyl]piperazine hydrochloride](/img/structure/B2970151.png)
